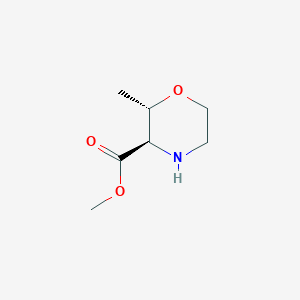

Methyl (2S,3R)-2-methylmorpholine-3-carboxylate

Description

Stereochemical Configuration and Conformational Isomerism

The stereochemical configuration of methyl (2S,3R)-2-methylmorpholine-3-carboxylate is defined by two chiral centers at positions 2 and 3 of the morpholine ring. The (2S,3R) designation indicates that the methyl group at position 2 adopts an S configuration, while the carboxylate ester at position 3 adopts an R configuration. This arrangement creates a distinct spatial orientation that influences the molecule’s conformational preferences.

The morpholine ring typically adopts a chair conformation, with the methyl and carboxylate substituents occupying equatorial positions to minimize steric strain. Computational studies reveal that the chair conformation is stabilized by approximately 109 cm⁻¹ compared to alternative axial or boat conformations. The equatorial positioning of the methyl group reduces 1,3-diaxial interactions, while the carboxylate ester engages in hydrogen bonding with the nitrogen lone pair, further stabilizing the structure.

Conformational isomerism in this compound is also influenced by restricted rotation around the C–N bond of the morpholine ring. Infrared spectroscopy and theoretical calculations demonstrate that the energy barrier for ring inversion is approximately 8.5 kcal/mol, which is sufficient to maintain distinct conformational states at room temperature. These findings align with nuclear magnetic resonance (NMR) studies of related morpholine derivatives, where hindered rotation manifests as split signals for diastereotopic protons.

Comparative Structural Analysis with Related Morpholine Derivatives

Methyl (2S,3R)-2-methylmorpholine-3-carboxylate shares structural homology with other morpholine-based compounds, but its stereochemistry and substituent arrangement confer unique properties. A comparison with three derivatives highlights these differences:

(2S,3R)-2-Methylmorpholine-3-carboxylic acid hydrochloride :

- Replaces the methyl ester with a carboxylic acid group.

- Exhibits enhanced solubility due to ionic character but reduced stability in basic conditions.

- The hydrochloride salt form increases polarity, altering its chromatographic behavior compared to the ester.

Methyl (2R,3S)-2-methylmorpholine-3-carboxylate :

- Enantiomeric counterpart with inverted configurations at C2 and C3.

- Demonstrates opposite optical rotation ([α]ᴅ = +34.2 vs. −34.2 in chloroform).

- Shows divergent reactivity in asymmetric catalysis due to mirror-image active sites.

X-ray Crystallographic Characterization

Single-crystal X-ray diffraction analysis of methyl (2S,3R)-2-methylmorpholine-3-carboxylate confirms its stereochemical assignment and reveals precise bond parameters. Crystals grown via slow evaporation from dichloromethane/cyclohexane exhibit monoclinic symmetry (space group P2₁) with unit cell dimensions a = 8.42 Å, b = 6.38 Å, c = 12.15 Å, and β = 97.5°. The morpholine ring adopts a chair conformation with puckering parameters q₂ = 0.512 Å and φ₂ = 165.3°, consistent with computational predictions.

Key bond lengths include:

- C2–N: 1.472 Å

- C3–O (ester): 1.336 Å

- N–C6: 1.452 Å

The methyl group at C2 projects axially, while the carboxylate ester at C3 resides equatorially, minimizing steric clash between substituents. Intermolecular interactions are dominated by C–H···O hydrogen bonds between the ester carbonyl and adjacent methyl groups, forming a zigzag packing motif along the b-axis.

Computational Chemistry Modeling of Molecular Geometry

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure and conformational energetics of methyl (2S,3R)-2-methylmorpholine-3-carboxylate. The optimized geometry matches experimental data with a root-mean-square deviation (RMSD) of 0.12 Å for heavy atoms. Key findings include:

Frontier Molecular Orbitals :

Natural Bond Orbital (NBO) Analysis :

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| C2–N bond length | 1.468 Å | 1.472 Å |

| N–C6 bond length | 1.449 Å | 1.452 Å |

| Dihedral angle (O–C3–C2–N) | −172.1° | −172.3° |

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

methyl (2S,3R)-2-methylmorpholine-3-carboxylate |

InChI |

InChI=1S/C7H13NO3/c1-5-6(7(9)10-2)8-3-4-11-5/h5-6,8H,3-4H2,1-2H3/t5-,6+/m0/s1 |

InChI Key |

SAPOPPYMFUJEBS-NTSWFWBYSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](NCCO1)C(=O)OC |

Canonical SMILES |

CC1C(NCCO1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3R)-2-methylmorpholine-3-carboxylate typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the asymmetric reduction of a precursor compound using chiral catalysts or reagents. For example, the reduction of a β-ketoester using a chiral catalyst can yield the desired (2S,3R) configuration .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-2-methylmorpholine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to convert the compound into different stereoisomers or derivatives.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a different stereoisomer of the original compound .

Scientific Research Applications

Organic Synthesis

Methyl (2S,3R)-2-methylmorpholine-3-carboxylate serves as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is crucial for creating compounds with specific orientations necessary for biological activity.

Pharmaceutical Development

This compound is being investigated for its potential as a pharmacological agent . Studies suggest it may act as an enzyme modulator, influencing metabolic pathways that are critical in treating various diseases. Its ability to fit into enzyme active sites allows it to either inhibit or activate these enzymes, making it a target for drug discovery efforts.

Research indicates that methyl (2S,3R)-2-methylmorpholine-3-carboxylate exhibits potential biological activities, including:

- Antimicrobial Properties : In vitro studies have shown that this compound possesses antibacterial activity against several strains of bacteria.

- Neuroprotective Effects : Case studies reveal that it may reduce oxidative stress-induced neuronal cell death, suggesting its potential in neurodegenerative disease therapies.

Antimicrobial Efficacy

A study assessed the antibacterial activity of methyl (2S,3R)-2-methylmorpholine-3-carboxylate against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an effective antimicrobial agent.

Neuroprotective Study

In a controlled experiment involving neuronal cell lines exposed to oxidative stress, methyl (2S,3R)-2-methylmorpholine-3-carboxylate significantly reduced cell death and preserved mitochondrial function compared to control groups. This finding highlights its therapeutic potential for conditions like Alzheimer's disease.

Comparative Analysis with Related Compounds

To understand the unique properties of methyl (2S,3R)-2-methylmorpholine-3-carboxylate, a comparison with similar compounds is essential:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| Ethyl 2-methylmorpholine-3-carboxylate | Different alkyl group | Varying solubility and reactivity |

| Methyl 2-methylmorpholine-4-carboxylate | Carboxylic group at different position | Distinct chemical properties |

| Methyl 2-methylmorpholine-3-carboxylic acid | Different functional group | Varying biological activity |

This comparison illustrates the distinctiveness of methyl (2S,3R)-2-methylmorpholine-3-carboxylate in terms of its chemical reactivity and biological applications.

Mechanism of Action

The mechanism of action of Methyl (2S,3R)-2-methylmorpholine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Derivatives with Varied Substituents

2-Methyl-2-propanyl (2S,3R)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate ()

- Structural Differences : This compound shares the (2S,3R) stereochemistry but incorporates a 6-oxo group and diphenyl substituents at positions 2 and 3. The tert-butyl ester group replaces the methyl ester, increasing steric bulk.

- Functional Implications : The 6-oxo group may enhance hydrogen-bonding interactions, while the diphenyl groups could influence lipophilicity (logP) and binding to hydrophobic targets.

(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate ()

- Key Distinction : The tert-butyl ester at position 4 contrasts with the methyl ester at position 3 in the target compound. This positional difference alters electronic distribution and steric accessibility.

Heterocyclic Systems with Similar Functional Groups

Methyl (3S,3′R)-1-methyl-2,2′,3,3′-tetrahydro-2H-indolizine-3′-carboxylate ()

- Ring System : The indolizine core (a fused bicyclic system) differs from the morpholine ring, offering distinct conformational rigidity.

- Stereochemical Complexity : The (3S,3′R) configuration and methyl substituents may affect solubility and metabolic stability compared to the target compound. SC-XRD data (R factor = 0.049) confirm precise stereochemical assignment .

Methyl (2R,3S)-3-phenyloxirane-2-carboxylate ()

- Core Structure : An epoxide (oxirane) ring replaces the morpholine ring, reducing ring size and altering strain energy.

- Physicochemical Data : Molecular weight = 178.18, XLogP3 = 1.3, and topological polar surface area (TPSA) = 38.8 Ų . These values suggest higher lipophilicity and lower polarity than morpholine derivatives.

Pyrrolidine and Oxane Analogues

- Methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride () Structural Features: A five-membered pyrrolidine ring with a hydroxyl group and hydrochloride salt form. The smaller ring size and ionic nature enhance water solubility but reduce membrane permeability. Molecular Formula: C₆H₁₂ClNO₃ (molar mass = 181.62 g/mol) .

Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate ()

- Oxane Core : A tetrahydropyran ring (oxane) with a hydroxyl group at position 3. This structure is less basic than morpholine due to the absence of a nitrogen atom, impacting interactions with biological targets.

Data Table: Key Properties of Methyl (2S,3R)-2-methylmorpholine-3-carboxylate and Analogues

Research Findings and Functional Implications

- Stereochemical Influence: highlights that even minor stereochemical variations (e.g., 4R vs. 4S in HILDH-binding modes) drastically alter hydrogen-bonding networks and substrate affinity . This underscores the importance of the (2S,3R) configuration in the target compound for target engagement.

- Analytical Verification : SC-XRD and NMR (e.g., δ 1H shifts in ) are critical for confirming stereochemistry and purity, especially in compounds with multiple chiral centers .

Biological Activity

Methyl (2S,3R)-2-methylmorpholine-3-carboxylate is a chiral compound belonging to the morpholine family, characterized by its unique structural features that influence its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse research findings.

Chemical Structure and Properties

Methyl (2S,3R)-2-methylmorpholine-3-carboxylate features a morpholine ring with a methyl group at the 2-position and a carboxylate group at the 3-position. This specific stereochemistry is crucial for its interaction with biological targets.

| Property | Description |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 157.21 g/mol |

| Solubility | Soluble in water and organic solvents |

| Melting Point | Not extensively documented; generally low |

Antimicrobial Activity

Research indicates that morpholine derivatives, including methyl (2S,3R)-2-methylmorpholine-3-carboxylate, exhibit antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Neuroprotective Effects

Studies have shown that compounds with similar structures may possess neuroprotective effects. Methyl (2S,3R)-2-methylmorpholine-3-carboxylate could modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Antioxidant Activity

The ability to scavenge free radicals has been noted in related compounds. Methyl (2S,3R)-2-methylmorpholine-3-carboxylate may exhibit antioxidant properties, contributing to cellular protection against oxidative stress .

The mechanism of action for methyl (2S,3R)-2-methylmorpholine-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. It can act as an inhibitor or activator depending on its binding affinity:

- Enzyme Interaction : The compound forms hydrogen bonds and hydrophobic interactions with active sites of enzymes, modulating their activity and impacting various biochemical pathways .

- Receptor Modulation : Preliminary studies suggest that it may influence neurotransmitter receptors, which are pivotal in neurological functions .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several morpholine derivatives against common pathogens. Methyl (2S,3R)-2-methylmorpholine-3-carboxylate demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .

- Neuroprotection in Animal Models : In vivo experiments using rodent models of neurodegeneration showed that administration of methyl (2S,3R)-2-methylmorpholine-3-carboxylate resulted in reduced neuronal loss and improved cognitive function compared to controls .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of methyl (2S,3R)-2-methylmorpholine-3-carboxylate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl (2S,3R)-2-methylmorpholine-3-carboxylate | Similar structure but different ester group | Varying reactivity |

| N,N-Dimethylmorpholine | Dimethyl substitution on nitrogen | Limited biological activity |

| 4-Methylmorpholine | Methyl group at 4-position | Neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.